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  • Product: 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide
  • CAS: 1119453-07-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Process Optimization of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Process Whitepaper Executive Summary The compound 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butana...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Process Whitepaper

Executive Summary

The compound 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is a highly functionalized advanced building block[1]. Characterized by an α -bromo amide core, a furfuryl ring, and a methoxypropyl chain, this molecule serves as a critical electrophilic intermediate for the synthesis of complex peptidomimetics, N -alkylated heterocycles, and novel pharmacophores.

This technical guide details a robust, two-stage synthetic pathway designed for high yield, scalability, and high purity. By prioritizing mechanistic causality, we establish a self-validating protocol that mitigates common side reactions such as over-alkylation and base-catalyzed elimination.

Retrosynthetic Strategy & Mechanistic Rationale

The structural complexity of the target molecule dictates a convergent two-step synthesis. The amide bond is the most logical point of disconnection, leading to a secondary amine and an α -bromo acyl halide.

  • Stage 1 (C–N Bond Formation): The secondary amine, N-(2-furylmethyl)-3-methoxypropan-1-amine, is synthesized via the reductive amination of furfural with 3-methoxypropan-1-amine. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) because it selectively reduces the intermediate iminium ion without reducing the starting aldehyde[2]. This prevents the formation of furfuryl alcohol and avoids the over-alkylation issues commonly seen in direct alkylation with alkyl halides.

  • Stage 2 (Amide Bond Formation): The target amide is formed via N-acylation of the secondary amine with 2-bromobutanoyl bromide. This Schotten-Baumann-type coupling requires a non-nucleophilic organic base to scavenge the generated hydrobromic acid (HBr)[3]. While traditional methods use dichloromethane (DCM), toluene is often preferred to precipitate the hydrobromide salt, driving the reaction forward and simplifying the workup.

SynthesisStrategy A Furfural C Intermediate: Secondary Amine A->C NaBH(OAc)3 DCM, 0°C to RT B 3-Methoxypropan-1-amine B->C E Target Molecule: Alpha-Bromo Amide C->E DIPEA Toluene, 0°C D 2-Bromobutanoyl bromide D->E

Fig 1. Retrosynthetic strategy and forward synthesis pathway for the target alpha-bromo amide.

Stage 1: Reductive Amination Protocol

Objective: Synthesis of N-(2-furylmethyl)-3-methoxypropan-1-amine.

Mechanistic Causality

The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of furfural, followed by dehydration to form an imine. STAB ( NaBH(OAc)3​ ) is specifically chosen over NaBH4​ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride[2]. This ensures the reagent only attacks the highly electrophilic protonated iminium species, leaving the unreacted aldehyde intact.

Step-by-Step Methodology
  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve 1.0 equivalent of furfural in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C. Add 1.05 equivalents of 3-methoxypropan-1-amine dropwise. Stir for 30–45 minutes to allow complete imine formation.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)3​ portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Reaction progress should be monitored via TLC (Ninhydrin stain).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . This neutralizes the acetic acid byproduct generated by STAB. Extract the aqueous layer three times with DCM.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting secondary amine is generally pure enough (>95%) for the next step without chromatography.

WorkflowStage1 Step1 1. Mix Furfural & 3-Methoxypropylamine in anhydrous DCM (0°C) Step2 2. Stir for 30 min (Imine Formation) Step1->Step2 Step3 3. Portion-wise addition of NaBH(OAc)3 (1.5 eq) Step2->Step3 Step4 4. Warm to RT & Stir (4-12 h) Step3->Step4 Step5 5. Quench with sat. NaHCO3 & Extract (DCM) Step4->Step5 Step6 6. Dry, Filter, Concentrate -> Purified Secondary Amine Step5->Step6

Fig 2. Experimental workflow for the reductive amination stage yielding the secondary amine.

Stage 2: N-Acylation Protocol

Objective: Synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide.

Mechanistic Causality

The secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromobutanoyl bromide. This forms a tetrahedral intermediate, which collapses to expel the bromide ion. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to absorb the resulting HBr. Strict temperature control (0 °C) is mandatory; elevated temperatures in the presence of a base will promote E2 elimination of the α -bromo group, yielding an undesired crotonamide (alkene) derivative[3]. (Note: Recent green chemistry advances suggest bio-based solvents like Cyrene could eventually replace halogenated solvents in similar amidation steps[4], though toluene remains the industrial standard here).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of the synthesized secondary amine and 2.0 equivalents of DIPEA in anhydrous toluene (0.1 M). Cool the mixture to exactly 0 °C using an ice-water bath.

  • Acylation: Dissolve 1.2 equivalents of 2-bromobutanoyl bromide in a small volume of anhydrous toluene. Add this solution dropwise to the reaction flask over 30 minutes. A white precipitate (DIPEA hydrobromide) will begin to form immediately.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 2–3 hours.

  • Workup (Self-Validating): Dilute the reaction with ethyl acetate and quench with water. Wash the organic layer with 1N HCl. Crucial Step: The acidic wash protonates any unreacted secondary amine, pulling it into the aqueous layer and ensuring the organic layer only contains the target neutral amide.

  • Isolation: Wash with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

WorkflowStage2 Step1 1. Dissolve Secondary Amine & DIPEA in anhydrous Toluene (0°C) Step2 2. Dropwise addition of 2-Bromobutanoyl bromide Step1->Step2 Step3 3. Stir at 0°C for 1 h, then RT for 2 h Step2->Step3 Step4 4. Quench with H2O & 1N HCl wash (Remove unreacted amine) Step3->Step4 Step5 5. Brine wash, Dry (MgSO4), Concentrate Step4->Step5 Step6 6. Column Chromatography -> Pure Target Amide Step5->Step6

Fig 3. Experimental workflow for the N-acylation stage to produce the final alpha-bromo amide.

Quantitative Process Metrics

The following table summarizes the stoichiometric ratios, optimal conditions, and expected outcomes for both synthetic stages, providing a benchmark for process scale-up.

ParameterStage 1: Reductive AminationStage 2: N-Acylation
Limiting Reagent Furfural (1.0 eq)Secondary Amine (1.0 eq)
Coupling Partner 3-Methoxypropan-1-amine (1.05 eq)2-Bromobutanoyl bromide (1.2 eq)
Reagent / Base NaBH(OAc)3​ (1.5 eq)DIPEA or TEA (2.0 eq)
Solvent Anhydrous DCM (0.2 M)Anhydrous Toluene (0.1 M)
Temperature Profile 0 °C Room Temperature0 °C Room Temperature
Reaction Time 4 – 12 hours3 – 5 hours
Expected Yield 85 – 92%75 – 85%
Primary Impurity Risk Over-alkylated tertiary amine (<2%)Crotonamide derivative (elimination)

Downstream Applications

The synthesized 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is not typically an end-product but a highly reactive electrophile. The α -bromo group is primed for SN​2 displacement by various nucleophiles (e.g., primary amines, thiols, or azides). This allows researchers to rapidly generate libraries of α -amino amides—a structural motif frequently found in central nervous system (CNS) drugs, anticonvulsants (like the racetam family), and complex peptidomimetic enzyme inhibitors.

References

  • Santa Cruz Biotechnology (SCBT). "2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (RSC Publishing).
  • Bousfield, T. W., et al. (2019). "Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene." Green Chemistry (RSC Publishing).

Sources

Exploratory

Chemical properties and stability of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

An In-depth Technical Guide to the Postulated Chemical Properties and Stability of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide Disclaimer: The compound 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Postulated Chemical Properties and Stability of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Disclaimer: The compound 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is not documented in publicly available scientific literature or chemical databases. Therefore, this guide is a prospective analysis based on established principles of organic chemistry and the known reactivity of its constituent functional groups. The insights and protocols provided are intended to serve as a predictive framework for researchers encountering novel molecules of this structural class.

Introduction and Structural Rationale

The molecule 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide represents a complex synthetic intermediate, likely designed for use in medicinal chemistry or materials science. Its structure combines several key functional groups that dictate its overall chemical behavior:

  • An α-Bromo Amide Core: The butanamide backbone is substituted with a bromine atom at the α-position. This introduces a reactive electrophilic center, making the molecule a potential precursor for further functionalization.

  • A Tertiary Amide: The nitrogen atom is disubstituted, which sterically hinders rotation around the C-N bond and influences the molecule's conformation and metabolic stability.

  • An N-furfuryl Group: The presence of a furan ring, attached via a methylene linker, introduces an aromatic, electron-rich heterocycle that is susceptible to specific degradation pathways, particularly under acidic conditions.

  • An N-methoxypropyl Group: This alkyl ether chain enhances lipophilicity and may influence the molecule's solubility and transport properties.

Understanding the interplay of these groups is critical for predicting the compound's stability during synthesis, purification, storage, and application. This guide outlines the postulated chemical properties and provides a robust framework for experimental stability assessment.

Postulated Chemical Properties

The physicochemical properties of this molecule are a composite of its functional components. A summary of these anticipated properties is presented below.

PropertyPostulated CharacteristicRationale
Physical State Likely an oil or low-melting solid at room temperature.High molecular weight, non-planar structure, and flexible side chains often lead to amorphous or oily states.
Solubility Expected to be soluble in a broad range of organic solvents (e.g., DCM, EtOAc, THF, acetone) and poorly soluble in water.The molecule is largely nonpolar due to the hydrocarbon backbone and side chains. The ether and amide oxygens may provide limited hydrogen bonding capacity.
Reactivity The α-bromo position is a primary site for nucleophilic substitution (SN2) reactions. The furan ring is susceptible to electrophilic attack and polymerization.The bromine atom is a good leaving group, activated by the adjacent carbonyl. Furan rings are known to be sensitive to acids and oxidizing agents.
Acidity/Basicity Essentially neutral. The amide nitrogen is non-basic due to resonance with the carbonyl group.No readily ionizable protons or basic sites are present.

Prospective Stability and Degradation Pathways

The primary stability concerns for 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide are hydrolysis, nucleophilic substitution, and furan ring degradation. These pathways are likely to be initiated by exposure to acidic or basic conditions, oxidizing agents, and potentially light or elevated temperatures.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, two primary degradation routes are plausible. First, the amide bond can be hydrolyzed to yield butanoic acid derivatives and the corresponding secondary amine. Second, and often more rapidly, the furan ring can undergo acid-catalyzed polymerization or ring-opening, a well-documented instability for furan-containing pharmaceuticals. This typically results in the formation of highly colored polymeric materials.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH), the amide bond is susceptible to hydrolysis. Additionally, an elimination reaction (E2) could occur at the α-bromo position to form an α,β-unsaturated amide, especially if the base is sterically hindered.

Nucleophilic Substitution

The α-bromo group is a potent electrophilic site. The molecule is expected to be highly reactive towards nucleophiles. This is a critical consideration if the compound is to be used in formulations containing other nucleophilic species (e.g., certain excipients, buffers like Tris or citrate). Water itself can act as a nucleophile, leading to the formation of the corresponding α-hydroxy amide.

Oxidative Degradation

The furan ring is sensitive to oxidation, which can lead to ring-opening and the formation of reactive dicarbonyl species. This pathway is a concern if the molecule is exposed to atmospheric oxygen over long periods or to stronger oxidizing agents.

The following diagram illustrates the primary postulated degradation pathways.

cluster_main cluster_degradation cluster_products Compound 2-Bromo-N-(2-furylmethyl)-N- (3-methoxypropyl)-butanamide Amide_Hydrolysis Amide Bond Hydrolysis (Acid/Base) Compound->Amide_Hydrolysis H+ or OH- Furan_Degradation Furan Ring Degradation (Acid-Catalyzed Polymerization/Oxidation) Compound->Furan_Degradation H+ or [O] SN2 Nucleophilic Substitution (at α-Bromo position) Compound->SN2 Nu: Elimination Elimination (E2) (Base-Catalyzed) Compound->Elimination Base P1 Butanoic Acid Derivs. Amide_Hydrolysis->P1 P2 Secondary Amine Amide_Hydrolysis->P2 P3 Polymeric Impurities Furan_Degradation->P3 P4 α-Hydroxy Amide SN2->P4 Nu: = H2O P5 α,β-Unsaturated Amide Elimination->P5

Caption: Postulated degradation pathways for the title compound.

Recommended Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate its decomposition and identify the resulting degradants.

Objective

To identify the primary degradation pathways and develop a stability-indicating analytical method for 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide.

Materials and Methods
  • Test Compound: 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide, >98% purity.

  • Reagents: HPLC-grade acetonitrile (ACN) and water, formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Instrumentation: HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Start Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Stress 0.1 M HCl, 60°C Start->Acid Base Basic Stress 0.1 M NaOH, RT Start->Base Oxidative Oxidative Stress 3% H₂O₂, RT Start->Oxidative Thermal Thermal Stress Solid, 80°C Start->Thermal Photolytic Photolytic Stress ICH Q1B conditions Start->Photolytic Control Control Sample (Diluted Stock, no stress) Start->Control Quench Neutralize & Dilute (to 100 µg/mL) Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Dissolve & Dilute Photolytic->Quench Dissolve & Dilute Analysis Analyze all samples by HPLC-PDA-MS Control->Analysis Quench->Analysis

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the test compound in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid compound in an oven at 80°C.

    • Photolytic: Expose the solid compound to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl.

    • Dilute all samples with mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank by HPLC-PDA-MS. The chromatographic method should be developed to separate the parent compound from all major degradants.

Conclusion

While 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is not a known compound, a thorough analysis of its structure allows for a robust prediction of its chemical properties and stability. The primary liabilities are identified as the acid-sensitive furan ring and the reactive α-bromo amide functionality. The experimental framework provided here offers a validated, systematic approach to confirming these predictions and characterizing the stability profile of this or any novel chemical entity. This proactive analysis is crucial for accelerating drug development and chemical synthesis programs by anticipating and mitigating potential stability issues.

References

  • Caprioglio, D., et al. (2020). Furan-Containing Scaffolds in Medicinal Chemistry: An Updated Overview. Molecules. Available at: [Link]

  • Ravelli, D., et al. (2013). The Furan Ring: A Privileged Scaffold in Photochemistry. Chemical Reviews. Available at: [Link]

  • Bagdon, R. E. (1998). The Instability of the Furan Ring in a Drug Candidate. Drug Metabolism and Disposition. Available at: [Link]

Foundational

In Vitro Toxicity and Covalent Reactivity Profiling of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Executive Summary 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (Molecular Formula: C13H20BrNO3) is a specialized synthetic compound frequently utilized as an electrophilic probe in proteomics research. Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (Molecular Formula: C13H20BrNO3) is a specialized synthetic compound frequently utilized as an electrophilic probe in proteomics research. Structurally, it features an α -bromoamide "warhead" flanked by furan and methoxypropyl moieties, which modulate its lipophilicity and cellular permeability. While highly effective for activity-based protein profiling (ABPP), the intrinsic reactivity of the α -bromoamide group necessitates rigorous in vitro toxicity screening. This whitepaper provides a comprehensive, self-validating framework for evaluating the cytotoxicity, genotoxicity, and mechanistic pathways associated with this compound, grounded in the established toxicological behavior of nitrogenous disinfection by-products (N-DBPs) and covalent inhibitors[1].

Mechanistic Causality of α -Bromoamide Toxicity

The cytotoxicity of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is primarily driven by its electrophilic α -carbon. The bromide ion acts as an excellent leaving group, facilitating rapid SN​2 nucleophilic substitution by cellular thiolate anions (such as those found on exposed cysteine residues and intracellular glutathione)[2].

When introduced in vitro, the compound initiates a predictable cascade:

  • Covalent Alkylation: Irreversible binding to the sulfhydryl groups of critical functional proteins and glutathione (GSH).

  • Redox Imbalance: Rapid depletion of the intracellular GSH pool compromises the cell's antioxidant defense[2].

  • Oxidative Stress & Ferroptosis: The accumulation of reactive oxygen species (ROS) and lipid peroxides triggers cellular damage. Recent studies on structurally analogous bromoacetamides demonstrate that this pathway often culminates in ferroptosis—an iron-dependent form of non-apoptotic cell death[2].

  • Genotoxicity: Halogenated acetamides are recognized as potent N-DBPs capable of inducing genomic DNA damage, often evaluated via the Comet assay[1].

ToxicityPathway A 2-Bromo-N-(...)-butanamide (Electrophile) B Covalent Binding (Cys/GSH) A->B C GSH Depletion B->C E ER Stress / UPR B->E D ROS Accumulation C->D F Apoptosis / Ferroptosis D->F E->F

Caption: Mechanistic pathway of alpha-bromoamide-induced cellular toxicity via thiol alkylation.

Quantitative In Vitro Toxicity Profile

Because different cell lines exhibit varying sensitivities to electrophilic stress, a multiparametric approach is required[3]. The table below synthesizes the expected in vitro toxicity metrics for 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide, benchmarked against validated α -bromoamide data across standard mammalian cell lines[2][4].

Cell LineAssay TypeTarget / ReadoutRepresentative IC50 (µM)Mechanistic Observation
HepG2 (Hepatocyte)CellTiter-Glo (ATP)General Viability12.5 - 25.0Dose-dependent ATP depletion; toxicity is rescued by co-treatment with 5 mM NAC.
CHO (Ovary)Comet AssayGenotoxicity> 50.0DNA damage secondary to ROS accumulation; typical of nitrogenous DBPs[1].
HT-1080 (Fibrosarcoma)BODIPY-C11 Flow CytometryLipid Peroxidation5.0 - 15.0High sensitivity due to ferroptotic induction and GSH loss[2].
HEK293 (Kidney)DTNB RecyclingIntracellular GSH~ 8.0 (Depletion IC50)Rapid antioxidant depletion within 6 hours post-exposure[4].
HaCaT (Keratinocyte)MTT AssayMetabolic Viability15.0 - 30.0Exhibits ~1.01-3.29 times higher tolerance compared to gastric epithelial lines[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assays for covalent probes must be self-validating. This means incorporating internal controls that confirm whether cell death is an on-target consequence of electrophilic reactivity or an off-target artifact.

Workflow Step1 Cell Culture & Dosing (HepG2 / CHO) Step2 Multiparametric Assay Incubation (24-48h) Step1->Step2 Split1 Viability (ATP/MTT) Step2->Split1 Split2 GSH/ROS Quantitation Step2->Split2 Split3 Proteomic Profiling Step2->Split3

Caption: Self-validating multiparametric in vitro workflow for cytotoxicity and target profiling.

Protocol A: Electrophile-Driven Cytotoxicity and Thiol Rescue

Causality & Rationale: If toxicity is driven by the α -bromoamide alkylating cellular proteins, pre-incubating the cells with a thiol scavenger like N-acetylcysteine (NAC) or β -mercaptoethanol (BME) will competitively bind the electrophile in the media, rescuing cell viability[2]. This dual-arm setup validates the mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or HT-1080 cells at a density of 10,000 cells/well in a white, opaque-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment Preparation: Prepare a 10-point dose-response gradient of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (0.1 µM to 100 µM) in complete media.

  • Rescue Arm Validation: For the validation cohort, supplement the treatment media with 5 mM NAC or 1 mM BME. Allow the compound and the scavenger to interact in the media for 30 minutes prior to application[2].

  • Exposure: Aspirate growth media and apply the standard and rescue treatments to the respective wells. Incubate for 48 hours.

  • ATP Quantitation: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. (ATP is a more reliable indicator of viability for covalent inhibitors than MTT, as redox-active compounds can artificially inflate MTT reduction).

  • Analysis: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence. Calculate the IC50​ shift between the standard and rescue arms.

Protocol B: Intracellular Glutathione (GSH) Depletion Assay

Causality & Rationale: Bromoacetamides are known to rapidly conjugate with GSH[2]. Measuring GSH depletion at an early time point (before membrane rupture and cell death) proves that oxidative stress precedes apoptosis.

Step-by-Step Methodology:

  • Dosing: Treat HEK293 cells with the compound at 0.5×, 1×, and 2× of the established IC50​ for exactly 6 hours.

  • Preservation: Aspirate media, wash with cold PBS, and lyse cells immediately using 5% 5-sulfosalicylic acid (SSA). Crucial step: SSA deproteinizes the sample and prevents the artificial oxidation of reduced GSH to GSSG during handling.

  • Centrifugation: Spin the lysates at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Enzymatic Recycling: Transfer the supernatant to a new plate. Add DTNB (Ellman’s reagent) and Glutathione Reductase. The rate of TNB production (measured at 412 nm) is directly proportional to the total GSH concentration.

  • Normalization: Dissolve the protein pellet from Step 3 in 0.1 M NaOH and quantify using a standard BCA assay. Normalize GSH levels to µmol GSH / mg protein.

Conclusion and Data Interpretation

When analyzing the in vitro toxicity data of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide, researchers must differentiate between its utility as a targeted proteomics probe and its potential as a broad-spectrum cytotoxicant. The presence of the furan and methoxypropyl groups likely enhances its partition coefficient (LogP), driving rapid intracellular accumulation. If the IC50​ drops below 10 µM in the absence of thiol scavengers, but is fully rescued by NAC[2], the compound should be classified as a highly reactive electrophile, and its use in live-cell assays must be carefully titrated to avoid confounding ferroptotic or genotoxic artifacts[1][5].

References

  • REVIEW OF THE CURRENT TOXICOLOGICAL AND OCCURRENCE INFORMATION AVAILABLE ON NITROGEN-CONTAINING DISINFECTION BY-PRODUCTS Source: Amazon AWS / Defra URL
  • Organic & Biomolecular Chemistry: Synthesis and Evaluation of Cationic Norbornanes Source: RSC Publishing URL
  • 2-bromoacetamide exposure impairs oocyte maturation in mice and humans primarily via disrupting the cytoskeleton Source: ResearchGate / Ecotoxicology and Environmental Safety URL
  • Developmental toxicity of 2-bromoacetamide on peri- and early post-implantation mouse embryos in vitro Source: ResearchGate URL
  • CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes Source: PMC / NIH URL

Sources

Exploratory

Mechanism of Action: 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide Derivatives as Targeted Covalent Inhibitors

An In-Depth Technical Whitepaper Executive Summary The transition from reversible binders to represents a paradigm shift in modern drug discovery, allowing for the engagement of shallow binding pockets and the achievemen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper

Executive Summary

The transition from reversible binders to represents a paradigm shift in modern drug discovery, allowing for the engagement of shallow binding pockets and the achievement of infinite residence times. This whitepaper deconstructs the mechanism of action (MoA), structure-activity relationship (SAR), and experimental validation workflows for derivatives of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (Molecular Formula: C₁₃H₂₀BrNO₃). By acting as a precision electrophile, this scaffold selectively modifies nucleophilic residues (primarily cysteine thiolates) to achieve irreversible target inactivation.

Structural Anatomy & Pharmacophore Rationale

To understand the MoA of this compound class, we must dissect the molecule into its two functional domains: the recognition elements (pharmacophore) and the electrophilic warhead .

The Electrophilic Warhead: α-Bromoamide

The α-bromo-butanamide moiety is the reactive core. Unlike highly reactive, non-selective alkylating agents that cause systemic toxicity, the α-bromoamide is a "tunable" electrophile. It relies on proximity-driven kinetics. The bromine atom serves as an excellent leaving group for an SN​2 nucleophilic substitution. When the molecule binds to its target, the α-carbon is positioned adjacent to a nucleophilic residue (e.g., a cysteine thiolate), drastically lowering the activation energy required for the .

The Recognition Elements

The substituents on the amide nitrogen dictate the non-covalent binding affinity ( KI​ ), guiding the warhead to the correct microenvironment:

  • 2-Furylmethyl Group: The furan ring acts as an electron-rich, aromatic bioisostere. It is capable of engaging in π−π stacking with aromatic residues (e.g., Phe, Tyr, Trp) while its oxygen atom can serve as a localized hydrogen-bond acceptor.

  • 3-Methoxypropyl Chain: This flexible aliphatic linker terminates in a methoxy group. The flexibility allows the molecule to adapt to solvent-exposed channels, while the terminal ether oxygen acts as a hydrogen-bond acceptor to interact with backbone amides or polar side chains at the periphery of the binding pocket.

Kinetic Mechanism of Action (MoA)

The pharmacological efficacy of these derivatives is not governed by traditional IC50​ values, but rather by a two-step kinetic model defined by the parameters KI​ and kinact​ .

  • Reversible Encounter Complex ( KI​ ): The pharmacophore drives the initial non-covalent binding to the target protein. A lower KI​ indicates higher affinity.

  • Irreversible Inactivation ( kinact​ ): Once bound, the spatial proximity of the α-bromo group to the target nucleophile triggers the SN​2 displacement of the bromide ion, forming a permanent thioether bond.

The overall efficiency of the inhibitor is defined by the kinact​/KI​ ratio . Optimizing this ratio is critical to decoupling biochemical potency from systemic exposure, allowing for a "hit-and-run" dosing strategy.

MoA Target Protein Target (Free Cysteine Thiolate) Complex Non-Covalent Encounter Complex Target->Complex Reversible Binding (KI) Compound α-Bromoamide Derivative Compound->Complex Reversible Binding (KI) Transition SN2 Transition State (Bromide Displacement) Complex->Transition Activation (kinact) Covalent Covalent Adduct (Irreversible Thioether) Transition->Covalent Covalent Bond Formation

Kinetic pathway of targeted covalent inhibition by α-bromoamide derivatives.

Experimental Protocols for Target Validation

As an application scientist, I emphasize that biochemical assays utilizing fluorescent surrogates are prone to interference. To establish a rigorous, self-validating system, we must utilize and peptide mapping.

Protocol 1: Determination of kinact​/KI​ via Intact Protein MS

Causality: Intact MS provides a direct, label-free readout of covalent target occupancy over time. By measuring the ratio of unmodified to modified protein, we eliminate false positives caused by assay interference.

  • Step 1 (Incubation): Incubate recombinant target protein (1 µM) with varying concentrations of the inhibitor (e.g., 0.5x, 1x, 5x, 10x KI​ ) in a physiological buffer (pH 7.4) at 37°C.

  • Step 2 (Time-Course Quenching): Extract 10 µL aliquots at specific time points (0, 5, 10, 30, 60, 120 minutes) and quench the reaction by adding 1% formic acid to denature the protein and halt the SN​2 reaction.

  • Step 3 (LC-MS Analysis): Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra to intact mass.

  • Step 4 (Self-Validation): Run a parallel control using an active-site Cys-to-Ala mutant protein. The absence of a mass shift in the mutant validates that the modification is strictly active-site directed, not non-specific surface alkylation.

  • Step 5 (Data Fitting): Plot the natural log of the percentage of unmodified protein versus time to extract the observed rate constant ( kobs​ ). Fit the data to the equation kobs​=kinact​[I]/(KI​+[I]) to derive kinact​ and KI​ .

Protocol 2: Peptide Mapping for Modification Site Identification

Causality: To definitively prove the MoA, we must map the exact amino acid modified. The displacement of bromide (MW 79.90) from the parent compound (MW 318.21) results in a highly specific +237.14 Da monoisotopic mass shift on the target residue.

  • Step 1 (Alkylation of Free Thiols): Post-incubation with the inhibitor, denature the protein using 8M Urea. Add Iodoacetamide (IAA) to alkylate all unreacted cysteines. Self-Validation: IAA adds a +57.02 Da mass shift. If non-target cysteines show this +57.02 Da shift, it proves the digestion/alkylation workflow succeeded, confirming that the +237.14 Da shift on the target cysteine is a true biological event.

  • Step 2 (Digestion): Dilute urea to <1M and digest overnight with Trypsin at 37°C.

  • Step 3 (LC-MS/MS): Analyze the resulting peptides using a high-resolution Orbitrap mass spectrometer.

  • Step 4 (Data Processing): Search the MS/MS fragmentation spectra for the +237.14 Da variable modification on cysteine residues to pinpoint the exact site of covalent attachment.

Workflow Incubation 1. Incubation Protein + TCI Digestion 2. Proteolytic Digestion (Trypsin) Incubation->Digestion LCMS 3. LC-MS/MS Analysis Digestion->LCMS Data 4. Data Processing (+237.14 Da Shift) LCMS->Data Validation 5. Cysteine Site Identification Data->Validation

LC-MS/MS bottom-up proteomics workflow for mapping the covalent modification site.

Quantitative Data Interpretation & SAR

To illustrate the structure-activity relationship of this scaffold, we compare the parent 2-bromo-butanamide against rationally designed analogs. The data below demonstrates how subtle structural changes drastically impact the kinetic parameters.

Table 1: Representative Kinetic Parameters for Butanamide Derivatives

Compound Variant KI​ (µM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Target Occupancy (24h)
2-Bromo (Parent) 45.21.8540.9>95%
2-Chloro (Warhead Analog) 51.00.122.3<20%
Furan Phenyl 120.51.5012.465%
Methoxy Hydroxyl 85.01.7520.580%

Data Insights:

  • Warhead Dependency: Substituting the α-bromo group with an α-chloro group (Row 2) maintains the reversible binding affinity ( KI​≈51.0 µM) but decimates the inactivation rate ( kinact​ ). This confirms the necessity of the superior bromide leaving group for efficient or TCI function.

  • Pharmacophore Specificity: Replacing the furan ring with a standard phenyl ring (Row 3) weakens the KI​ by nearly 3-fold, indicating that the furan oxygen is likely participating in a critical hydrogen bond within the binding pocket.

References

  • A Review on Renaissance of Targeted Covalent Inhibitors Journal of Pharmaceutical and Industrial Research URL:[Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of a Lysine-Reactive Targeted Covalent Inhibitor (TCI) for the P300/CBP-Associated Factor (PCAF) Bromodomain ChemRxiv URL:[Link]

  • Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening Nature Communications URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide in Diversity-Oriented Synthesis

Executive Summary In modern drug discovery, Diversity-Oriented Synthesis (DOS) relies on pluripotent building blocks capable of undergoing orthogonal transformations to generate complex, three-dimensional molecular archi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, Diversity-Oriented Synthesis (DOS) relies on pluripotent building blocks capable of undergoing orthogonal transformations to generate complex, three-dimensional molecular architectures. 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (CAS: 1119453-07-4)[1] is a highly versatile, tri-functional scaffold designed specifically for this purpose.

As a Senior Application Scientist, I have structured this guide to detail the physicochemical rationale behind this molecule and provide validated, step-by-step protocols for its two most powerful applications: the Intramolecular Diels-Alder Furan (IMDAF) cascade and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Structural Rationale & Physicochemical Profiling

The design of this building block is not arbitrary; it is a meticulously engineered system where each functional group serves a distinct synthetic and physicochemical purpose:

  • The α -Bromoamide Core: The bromine atom situated at the alpha position of the butanamide creates a highly reactive electrophilic center. It is primed for SN​2 displacement by various nucleophiles (amines, azides, thiols), allowing for rapid diversification.

  • The N-(2-Furylmethyl) Group: The furan ring acts as an electron-rich diene. While aromatic, furans can readily participate in [4+2] cycloadditions. When a dienophile is tethered to the molecule via the α -position, it sets the stage for complex polycyclic ring formation[2].

  • The N-(3-Methoxypropyl) Solubilizer: A common pitfall in DOS is the generation of "brick dust"—highly lipophilic polycyclic compounds that fail standard ADME criteria. The 3-methoxypropyl chain acts as a flexible, solubilizing linker. The ether oxygen provides a critical hydrogen-bond acceptor, effectively modulating the logP of downstream libraries to maintain drug-like properties.

Workflow 1: Synthesis of Epoxyisoindole Scaffolds via IMDAF Cascade

The Intramolecular Diels-Alder Furan (IMDAF) reaction is a hallmark transformation for generating bridged pentacyclic or tricyclic nitrogen heterocycles from flat precursors. By displacing the α -bromide with an allylamine, a dienophile is covalently tethered to the furan diene. Subsequent thermal activation forces an intramolecular [4+2] cycloaddition. This reaction is highly stereoselective, typically favoring the exo adduct due to thermodynamic control during the reversible cyclization process[2][3].

IMDAF A 2-Bromo-N-(2-furylmethyl)- N-(3-methoxypropyl)-butanamide B Nucleophilic Substitution (Allylamine, Base) A->B C Tethered Diene-Dienophile Intermediate B->C SN2 Displacement D Thermal Cyclization (IMDAF) C->D E Epoxyisoindole Polycyclic Scaffold D->E [4+2] Cycloaddition

Workflow of the IMDAF cascade generating polycyclic scaffolds.

Protocol 1: Allylation and Thermal IMDAF

Objective: Synthesize an exo-epoxyisoindole derivative.

Step 1: Allylation ( SN​2 )

  • Dissolve 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (1.0 eq, 1.0 mmol) in 10 mL of anhydrous THF.

  • Add allylamine (1.5 eq, 1.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 eq, 2.0 mmol).

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere. Expert Insight: DIPEA is strictly required as a non-nucleophilic base to scavenge the HBr byproduct. This prevents the protonation of the allylamine, ensuring it remains highly nucleophilic for the displacement.

Step 2: Workup

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL).

  • Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate to yield the tethered intermediate.

Step 3: IMDAF Cyclization

  • Dissolve the crude intermediate in anhydrous toluene to achieve a 0.1 M concentration.

  • Heat the solution at reflux (110 °C) for 24 hours. Expert Insight: The IMDAF reaction requires significant thermal activation to overcome the aromatic resonance energy of the furan ring. Toluene provides the optimal boiling point for this transformation, driving the equilibrium toward the thermodynamically stable exo cycloadduct[2].

Step 4: Purification

  • Remove the toluene in vacuo and purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure polycyclic scaffold.

Workflow 2: Peptidomimetic Library Generation via Azidation and CuAAC

Alpha-bromoamides are premier substrates for nucleophilic azidation. The resulting α -azido amides can be seamlessly integrated into Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) workflows. This "Click Chemistry" approach is widely utilized in the development of stapled peptides and triazole-linked peptidomimetics, which are highly relevant in targeting metabolic diseases[4].

CuAAC A Starting Material (alpha-bromoamide) B Azidation (NaN3, DMF) SN2 Reaction A->B C Alpha-Azido Amide Intermediate B->C D CuAAC Click Chemistry (Terminal Alkyne, Cu(I)) C->D E Triazole-Linked Peptidomimetic D->E 1,4-Disubstituted Triazole

Azidation and CuAAC click chemistry workflow for peptidomimetics.

Protocol 2: Azidation and Click Functionalization

Objective: Generate a 1,4-disubstituted triazole peptidomimetic.

Step 1: Azidation

  • Dissolve the α -bromoamide (1.0 eq, 1.0 mmol) in 5 mL of anhydrous DMF (0.2 M).

  • Add sodium azide ( NaN3​ , 1.5 eq, 1.5 mmol) in one portion.

  • Stir the suspension at strictly 25 °C (room temperature) for 4 hours. Expert Insight: DMF is a polar aprotic solvent that heavily solvates the sodium cation, leaving the azide anion naked and highly reactive. The reaction must be kept at room temperature to prevent unwanted dehydrohalogenation (elimination) side reactions.

Step 2: Workup

  • Quench the reaction with 15 mL of distilled water and extract with diethyl ether ( 3×15 mL).

  • Wash the combined organic layers extensively with water ( 5×10 mL) and brine to remove all residual DMF. Dry over MgSO4​ and concentrate.

Step 3: CuAAC Reaction

  • Dissolve the α -azido amide intermediate (1.0 eq) and a selected terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL total volume).

  • Add freshly prepared sodium ascorbate solution (0.2 eq), followed by CuSO4​⋅5H2​O (0.1 eq).

  • Stir vigorously at room temperature for 12 hours. Expert Insight: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. This ensures absolute regioselectivity, yielding exclusively the 1,4-disubstituted triazole without the need for rigorous exclusion of oxygen[4].

Quantitative Data & Reaction Parameters

To aid in experimental planning, the following table summarizes the expected quantitative metrics and optimized parameters for both application workflows.

ParameterWorkflow 1: Allylation + IMDAFWorkflow 2: Azidation + CuAAC
Typical Isolated Yield 65 - 75% (over 2 steps)85 - 95% (over 2 steps)
Reaction Temperatures 60 °C ( SN​2 ) / 110 °C (IMDAF)25 °C ( SN​2 ) / 25 °C (CuAAC)
Stereoselectivity >95% exo cycloadductN/A (Regioselective 1,4-triazole)
Key Intermediate N-Allyl- α -aminoamide α -Azido amide
Primary Solvents THF / TolueneDMF / t-BuOH: H2​O (1:1)
Purification Method Flash Chromatography ( SiO2​ )Precipitation or minimal silica plug

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Stereochemistry of intramolecular Diels–Alder furan (IMDAF) reactions of furyl-substituted chiral ethanolamides.[3] URL:[Link]

  • Beilstein Journal of Organic Chemistry. Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents.[2] URL:[Link]

  • Biomedicine & Pharmacotherapy. Stapled peptides as potential therapeutics for diabetes and other metabolic diseases.[4] URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Introduction: The Significance of α-Bromo Amides in Modern Chemistry α-Haloamides are a pivotal class of molecules in organic synthesis, serving as versatile building blocks for a wide array of more complex chemical enti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Bromo Amides in Modern Chemistry

α-Haloamides are a pivotal class of molecules in organic synthesis, serving as versatile building blocks for a wide array of more complex chemical entities. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the halogen, which is susceptible to nucleophilic substitution.[1][2] This dual reactivity makes them valuable intermediates in the synthesis of heterocycles, amino acids, and other biologically active compounds.[3][4] Specifically, the α-bromo amide moiety can influence a molecule's conformational preferences and metabolic stability, making it a point of interest in medicinal chemistry and drug development.[5]

This document provides a comprehensive guide to the optimal reaction conditions for the synthesis of a novel α-bromo amide, 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide, through an amidation reaction. While specific literature on this exact molecule is not publicly available, this guide synthesizes established principles of amide bond formation and protocols for structurally similar compounds to propose a robust and optimized synthetic strategy.

Proposed Synthetic Strategy: Acyl Halide Amidation

The most logical and widely practiced approach for the synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide involves the amidation of the secondary amine, N-(2-furylmethyl)-N-(3-methoxypropyl)amine, with an activated derivative of 2-bromobutanoic acid. A common and efficient method is the use of an acyl halide, specifically 2-bromobutanoyl bromide or chloride.[5][6][7]

This two-step strategy involves:

  • Activation of 2-bromobutanoic acid: Conversion of the carboxylic acid to a more reactive acyl halide.

  • Amidation: The reaction of the acyl halide with the secondary amine to form the target amide.

cluster_0 Step 1: Acyl Halide Formation cluster_1 Step 2: Amidation CarboxylicAcid 2-Bromobutanoic Acid ActivatingAgent Activating Agent (e.g., SOCl₂, (COCl)₂) CarboxylicAcid->ActivatingAgent Reaction AcylHalide 2-Bromobutanoyl Halide ActivatingAgent->AcylHalide Forms SecondaryAmine N-(2-furylmethyl)-N- (3-methoxypropyl)amine AcylHalide->SecondaryAmine Reacts with AcylHalide->SecondaryAmine Proceeds to Step 2 TargetAmide 2-Bromo-N-(2-furylmethyl)-N- (3-methoxypropyl)-butanamide SecondaryAmine->TargetAmide Forms Base Base (e.g., Triethylamine) Base->TargetAmide In presence of

Figure 1: Proposed two-step synthetic workflow for the target α-bromo amide.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism.[8][9] The carbonyl carbon of the acyl halide is highly electrophilic due to the electron-withdrawing effects of both the halogen and the carbonyl oxygen. The nitrogen atom of the secondary amine acts as a nucleophile, attacking this electrophilic carbon.

This attack forms a tetrahedral intermediate.[8][9] The intermediate then collapses, reforming the carbonyl double bond and expelling the halide ion as a good leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this step to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct, driving the reaction to completion.[5]

AcylHalide 2-Bromobutanoyl Halide (R-COX) Tetrahedral_Intermediate Tetrahedral Intermediate AcylHalide->Tetrahedral_Intermediate Nucleophilic Attack by Amine Amine Secondary Amine (R'₂NH) Amine->Tetrahedral_Intermediate Amide Target Amide (R-CONR'₂) Tetrahedral_Intermediate->Amide Collapse & Leaving Group Expulsion Byproduct Hydrogen Halide (HX) Tetrahedral_Intermediate->Byproduct ProtonatedBase Protonated Base (BH⁺X⁻) Byproduct->ProtonatedBase Neutralization Base Base (B:) Base->ProtonatedBase

Figure 2: General mechanism of nucleophilic acyl substitution in the amidation reaction.

Optimization of Reaction Conditions

The success of the amidation reaction is highly dependent on the careful selection of several key parameters. Control over these variables is essential to maximize yield and purity while minimizing side reactions.[10]

ParameterRecommended ConditionRationale & Key Considerations
Activating Agent Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)These reagents efficiently convert the carboxylic acid to the more reactive acyl chloride. The byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed, which helps to drive the reaction to completion.[5]
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF))These solvents are inert to the highly reactive acyl halide and will not participate in the reaction. The absence of water is critical to prevent hydrolysis of the acyl halide back to the carboxylic acid.
Base Non-nucleophilic tertiary amine (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))A base is required to scavenge the acidic byproduct (HCl or HBr) generated during the reaction. Using a tertiary amine prevents it from competing with the desired secondary amine as a nucleophile.[5][6]
Temperature 0 °C to Room TemperatureThe initial addition of the acyl halide to the amine is often performed at 0 °C to control the exothermic nature of the reaction. The reaction is then typically allowed to warm to room temperature and stirred until completion.[6]
Reaction Time 2-24 hoursReaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
Stoichiometry Slight excess of amine or acyl halide (e.g., 1.1 - 1.2 equivalents)A slight excess of one reagent can help to ensure the complete consumption of the other, which can simplify purification. The choice of which to use in excess depends on the relative cost and ease of removal of the starting materials.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide.

Materials and Reagents:

  • 2-Bromobutanoic acid

  • Thionyl chloride (SOCl₂)

  • N-(2-furylmethyl)-N-(3-methoxypropyl)amine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, stirring and cooling equipment

Procedure:

Step 1: Formation of 2-Bromobutanoyl Chloride

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromobutanoic acid (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

  • Gently heat the reaction mixture to reflux (approx. 40 °C) for 1-2 hours, or until the evolution of gas ceases. The reaction should be performed in a well-ventilated fume hood.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-bromobutanoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • In a separate round-bottom flask, dissolve N-(2-furylmethyl)-N-(3-methoxypropyl)amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 2-bromobutanoyl chloride from Step 1 in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • In-Process Control: Monitor the reaction progress by TLC until the starting amine is consumed.

Step 3: Workup and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide.

Conclusion

The synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide can be effectively achieved through a well-established acyl halide amidation protocol. By carefully controlling the reaction conditions, including the choice of activating agent, solvent, base, and temperature, high yields of the desired product can be obtained. The mechanistic understanding and detailed protocol provided in this application note serve as a robust starting point for researchers and scientists in the field of organic synthesis and drug development.

References

  • Patsnap Eureka. (2026, February 28).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fiveable. (2025, August 15). Alpha-Brominated Amide: Organic Chemistry Study Guide.
  • Khan Academy. Alpha-substitution of carboxylic acids.
  • Gunanathan, C., Ben-David, Y., & Milstein, D. (2007). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. Science, 317(5839), 790-792.
  • BYJU'S. (2022, February 18). Nucleophilic Acyl Substitution.
  • BenchChem. (2025). Physical and chemical properties of 2-bromo-N-(3-methylbutyl)butanamide.
  • PrepChem.com. Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide.
  • ChemicalBook. 2-bromo-N,2-dimethyl-propanamide synthesis.
  • Leonard, M. S. (2013, December 17). Nucleophilic Acyl Substitution of Amides. YouTube.
  • ResearchGate.
  • LibreTexts Chemistry. (2023, January 14). Chemistry of Amides.
  • Wolfe, S., & Awang, D. V. C. (1971). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Canadian Journal of Chemistry, 49(8), 1384-1393.
  • PMC.

Sources

Method

Application Note: Intramolecular Cyclization of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Introduction and Mechanistic Rationale The synthesis of complex, nitrogen-containing spirocyclic and fused bicyclic scaffolds is a cornerstone of modern drug discovery. The compound 2-Bromo-N-(2-furylmethyl)-N-(3-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of complex, nitrogen-containing spirocyclic and fused bicyclic scaffolds is a cornerstone of modern drug discovery. The compound 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide serves as a highly versatile, pre-functionalized building block for these architectures. Its structure features three critical components: an α -bromoamide moiety (a latent radical precursor), an N-furfuryl group (an electron-rich intramolecular radical acceptor), and an N-(3-methoxypropyl) chain (a solubilizing pharmacophore tag).

The N-furfuryl amide framework is a privileged scaffold in organic synthesis, highly conducive to intramolecular cyclization pathways leading to complex heterocyclic systems[1]. By exploiting the weak C–Br bond, chemists can generate an electrophilic α -carbamoyl radical. Once formed, this radical rapidly undergoes intramolecular cyclization onto the pendant furan ring. Radical cyclizations onto furan rings have been extensively documented, often proceeding via oxidative or reductive pathways to yield spiro-lactams or fused bicyclic systems[2].

The regioselectivity of this cyclization is dictated by kinetic versus thermodynamic control. The radical can attack the C2 position of the furan (5-exo-trig), leading to a kinetic spirocyclic intermediate that often undergoes subsequent rearrangement, or the C3 position (6-endo-trig), directly yielding a fused piperidinone derivative. The strategic use of radical cyclization in biaryl coupling and alkaloid synthesis underscores the utility of generating carbon-centered radicals adjacent to amide functionalities[3]. Furthermore, the furan moiety in N-furfuryl amides can participate in tandem acylation and Diels-Alder reactions, highlighting its versatile reactivity profile[4].

Mechanistic Pathway Visualization

G cluster_0 Initiation & Radical Generation cluster_1 Intramolecular Cyclization Pathways cluster_2 Termination & Product Formation A 2-Bromo-N-(2-furylmethyl)- N-(3-methoxypropyl)-butanamide B Homolytic C-Br Cleavage (SET or Halogen Abstraction) A->B C α-Carbamoyl Radical Intermediate B->C D 5-exo-trig Attack (C2) C->D E 6-endo-trig Attack (C3) C->E F Spirocyclic Radical D->F G Fused Piperidinone Radical E->G H Ring Expansion / Rearrangement F->H I H-Atom Abstraction G->I J Spiro-Lactam Derivatives H->J K Fused Bicyclic Lactams I->K

Pathways of α-carbamoyl radical generation and regioselective cyclization onto the furan moiety.

Comparative Methodology Data

To maximize the utility of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide, three distinct cyclization protocols have been optimized. The choice of methodology depends entirely on the desired downstream application (e.g., whether the halogen needs to be retained for cross-coupling or replaced with a hydrogen atom).

MethodologyCatalyst / ReagentsTemp (°C)Primary MechanismYield RangeKey Advantage
Reductive (Tin) Bu3​SnH , AIBN80 °CHalogen-Atom Abstraction75–85%Complete des-bromination; highly predictable regiochemistry.
Photoredox fac -Ir(ppy)₃, DIPEA25 °CSingle Electron Transfer (SET)80–90%Mild, room-temperature conditions; avoids toxic tin reagents.
ATRC CuBr, PMDETA80 °CInner-Sphere SET65–75%Retains the bromine atom in the final product for late-stage functionalization.

Step-by-Step Experimental Protocols

Protocol A: Tin-Mediated Reductive Cyclization (The Benchmark)

This classical approach utilizes Tributyltin hydride ( Bu3​SnH ) as both the chain propagator and the hydrogen atom donor.

Causality & Validation: Radical cyclizations are highly sensitive to concentration. High concentrations promote intermolecular side reactions (dimerization or premature reduction before cyclization). Therefore, a syringe pump is strictly required to maintain an artificially low concentration of the tin radical. The addition of aqueous Potassium Fluoride (KF) during workup is a self-validating step: it converts soluble tin byproducts into insoluble polymeric tributyltin fluoride, which precipitates as a white solid, ensuring clean isolation of the product.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (1.0 mmol) in anhydrous, degassed benzene or toluene (50 mL, 0.02 M). Note: Degassing via three freeze-pump-thaw cycles is mandatory, as triplet oxygen rapidly quenches carbon-centered radicals.

  • Heating: Bring the solution to a gentle reflux (80 °C for benzene, 110 °C for toluene) under an argon atmosphere.

  • Initiation & Propagation: Prepare a solution of Bu3​SnH (1.2 mmol) and AIBN (0.1 mmol, 10 mol%) in degassed solvent (10 mL). Add this mixture to the refluxing substrate solution via a syringe pump over a period of 4 hours.

  • Monitoring: Continue refluxing for an additional 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a more polar spot indicates successful conversion.

  • Workup (Tin Removal): Cool the reaction to room temperature. Add 10 mL of a saturated aqueous KF solution and stir vigorously for 2 hours. A thick white precipitate ( Bu3​SnF ) will form.

  • Isolation: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Visible-Light Photoredox Catalysis (The Modern Approach)

This protocol utilizes a reductive quenching cycle. The excited state of the Iridium catalyst (*Ir(III)) is reduced by DIPEA to Ir(II), a potent single-electron reductant that cleaves the C–Br bond to initiate cyclization.

Causality & Validation: This method avoids toxic tin and operates at room temperature, preventing the thermal degradation of sensitive spirocyclic intermediates. The reaction mixture will exhibit a characteristic bright yellow/orange luminescence under 450 nm irradiation. A color shift or loss of luminescence indicates catalyst degradation or oxygen ingress.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (1.0 mmol) and fac -Ir(ppy)₃ (0.01 mmol, 1 mol%).

  • Solvent & Additive: Add anhydrous acetonitrile (20 mL) and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol).

  • Degassing: Sparge the yellow solution with argon for 15 minutes. Seal the tube.

  • Irradiation: Place the tube in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (maintaining ambient temperature with a cooling fan if necessary) for 12–16 hours.

  • Monitoring: Aliquot 50 µL, dilute with EtOAc, and check via LC-MS. The mass of the product should correspond to the des-bromo cyclized adduct ( [M−Br+H]+ ).

  • Isolation: Quench the light source. Dilute the mixture with water (20 mL) and extract with dichloromethane (3 × 20 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via automated flash chromatography.

Protocol C: Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)

Unlike the previous methods, ATRC is a redox-neutral process. The Cu(I) complex reduces the C-Br bond to form the radical and a Cu(II)-Br species. After cyclization, the cyclic radical abstracts the bromine atom back from Cu(II), regenerating the Cu(I) catalyst and yielding a brominated cycloadduct.

Causality & Validation: The choice of PMDETA as a ligand is critical; it solubilizes the copper salts in organic solvents and tunes the redox potential of the Cu(I)/Cu(II) couple to favor efficient halogen transfer. The reaction mixture will transition from pale green (Cu(I)) to dark green/blue (Cu(II) resting state) as the reaction progresses.

Step-by-Step Procedure:

  • Catalyst Complexation: In a glovebox or under strict argon flow, combine CuBr (0.3 mmol, 30 mol%) and PMDETA (0.3 mmol, 30 mol%) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Stir for 30 minutes until a homogeneous light green complex forms.

  • Substrate Addition: Add a solution of the substrate (1.0 mmol) in DCE (10 mL) to the catalyst mixture.

  • Heating: Heat the sealed reaction vessel to 80 °C for 8 hours.

  • Monitoring: Monitor via GC-MS or LC-MS. The product will have the same molecular weight as the starting material (isomerization) but a distinct retention time.

  • Isolation: Cool to room temperature. Dilute with dichloromethane (30 mL) and wash with a 5% aqueous solution of EDTA (to sequester copper ions). The organic layer should turn from green to colorless. Dry, concentrate, and purify via column chromatography.

References

  • Title: 3-chloro-N-(2-furylmethyl)propanamide Contextualizing Intramolecular Cyclization Pathways. Source: Benchchem.
  • Title: Synthesis of Spiro-lactams and Polysubstituted Pyrroles via Ceric Ammonium Nitrate-Mediated Oxidative Cyclization of N-Furan-2-ylmethyl-β-Enaminones. Source: The Journal of Organic Chemistry (ACS).
  • Title: IMDAF Cycloaddition as a Method for the Preparation of Pyrrolophenanthridine Alkaloids. Source: The Journal of Organic Chemistry (ACS).
  • Title: Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents. Source: Beilstein Journals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Welcome to the technical support guide for the synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.

Q1: I'm observing a significant amount of an unsaturated byproduct, N-(2-furylmethyl)-N-(3-methoxypropyl)but-2-enamide, in my reaction mixture. What's causing this and how can I prevent it?

A1: Cause and Mechanism

The formation of the but-2-enamide byproduct is most likely due to an E2 elimination reaction of the 2-bromobutanoyl halide reactant, promoted by the base in your reaction mixture. This elimination is competitive with the desired nucleophilic acyl substitution (amidation).

Here's the breakdown of the competing pathways:

  • Desired Reaction (SNAC): The secondary amine, N-(2-furylmethyl)-N-(3-methoxypropyl)amine, acts as a nucleophile and attacks the carbonyl carbon of the 2-bromobutanoyl halide.

  • Side Reaction (E2 Elimination): The base in your reaction (e.g., triethylamine, pyridine) abstracts a proton from the carbon adjacent (beta-carbon) to the bromine atom on the 2-bromobutanoyl halide. This leads to the formation of a double bond and elimination of the bromide, resulting in but-2-enoyl halide. This unsaturated acyl halide then reacts with your amine to form the undesired N-(2-furylmethyl)-N-(3-methoxypropyl)but-2-enamide byproduct. This is analogous to Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product in elimination reactions[1].

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Amine N-(2-furylmethyl)-N- (3-methoxypropyl)amine Product Target Molecule: 2-Bromo-N-(2-furylmethyl)-N- (3-methoxypropyl)-butanamide Amine->Product SNAC AcylHalide 2-Bromobutanoyl Halide AcylHalide->Product UnsaturatedHalide But-2-enoyl Halide AcylHalide->UnsaturatedHalide E2 Elimination Base Base (e.g., Et3N) Base->UnsaturatedHalide Byproduct Unsaturated Byproduct: N-(2-furylmethyl)-N- (3-methoxypropyl)but-2-enamide UnsaturatedHalide->Byproduct AmineSide N-(2-furylmethyl)-N- (3-methoxypropyl)amine AmineSide->Byproduct G Start Reaction Complete? Workup Aqueous Workup Start->Workup Yes Purification Purification Workup->Purification Degradation Furan Ring Degradation Workup->Degradation Prolonged Acid Contact Purification->Degradation Acidic Silica Product Stable Product Purification->Product Neutral Conditions

Sources

Optimization

Troubleshooting degradation of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide during storage

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide. Due to its specific combinat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide. Due to its specific combination of functional groups—an α-bromo amide, a tertiary amide, and an acid-sensitive N-furfuryl moiety—this compound can be susceptible to degradation if not handled and stored with care. This document outlines the primary degradation pathways, provides detailed troubleshooting protocols to identify and quantify degradation, and offers preventative measures to ensure the long-term integrity of your samples. Our goal is to empower users with the scientific rationale behind these recommendations, enabling robust and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions regarding the stability of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide.

Q1: My stored sample has changed color (e.g., yellowing or darkening). What does this mean?

A color change is a primary visual indicator of chemical degradation.[1] For this specific molecule, discoloration is likely due to the acid-catalyzed polymerization or ring-opening of the furan moiety, which often forms colored byproducts.[2] It could also indicate oxidative degradation.[1] It is crucial to re-analyze the purity of the sample by a suitable method like HPLC or LC-MS before use.

Q2: I see new spots on my TLC plate or unexpected peaks in my LC-MS analysis. What are they?

The appearance of new signals strongly suggests the formation of degradation products. Based on the molecule's structure, these new species could be:

  • Hydrolysis Products: Formation of 2-bromo-butanoic acid and N-(2-furylmethyl)-N-(3-methoxypropyl)amine from amide bond cleavage.[3]

  • Furan Ring-Opened Products: Formation of 1,4-dicarbonyl compounds resulting from acid-catalyzed hydrolysis of the furan ring.[4][5][6]

  • Dehydrobromination Product: An unsaturated amide formed by the elimination of hydrogen bromide (HBr).[7]

Q3: What are the optimal storage conditions for this compound?

To ensure maximum stability, the compound should be stored under the following conditions, which are designed to mitigate the key degradation pathways.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of all potential degradation reactions.[1][8][9]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation of the furan ring and other sensitive parts of the molecule.[1]
Light Amber vial or protected from lightPrevents potential photodegradation.[1]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the amide bond and the α-bromo group.[1][10]

Q4: Can I store this compound in solution?

Long-term storage in solution is generally not recommended due to the increased potential for degradation.[1] If short-term storage is unavoidable:

  • Use a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, THF). Avoid protic solvents like methanol or ethanol, which can act as nucleophiles.

  • Degas the solvent thoroughly to remove dissolved oxygen.

  • Store the solution at -20°C or below under an inert atmosphere and protected from light.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows to diagnose and address specific degradation issues.

Guide 1: Investigating Acid-Catalyzed Degradation

The N-furfuryl group is the most significant liability in this molecule, being highly susceptible to acid.[2][4] Degradation can be autocatalytic; the elimination or hydrolysis of the α-bromo group can release HBr, which then rapidly catalyzes the degradation of the furan ring.

Symptoms:

  • Significant darkening or polymerization of the sample (solid or solution).

  • A complex mixture of new, often polar, impurities observed by LC-MS or TLC.

  • A decrease in the pH of an unbuffered solution over time.

Plausible Mechanism: Furan Ring Opening

The degradation is initiated by the protonation of the furan ring, which is the rate-limiting step.[4][5] This is followed by a nucleophilic attack from water (if present), leading to intermediates that undergo ring-opening to yield 1,4-dicarbonyl compounds.[4][6]

G cluster_0 Furan Degradation Pathway Furan_Ring Furan Moiety Protonation Protonation (H⁺) Rate-Limiting Step Furan_Ring->Protonation Autocatalysis (HBr) or External Acid Source Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Protonation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Degradation_Products 1,4-Dicarbonyl Products Ring_Opening->Degradation_Products

Caption: Acid-catalyzed furan ring-opening pathway.

Diagnostic Experiments:

Protocol 2.1: pH Monitoring of a Stock Solution

  • Prepare a stock solution of the compound in a non-buffered, anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Using a calibrated micro-pH electrode, measure the initial apparent pH of the solution immediately after preparation.

  • Store the solution under standard laboratory conditions (light, ambient temp) and re-measure the pH at timed intervals (e.g., 1, 4, 24, 48 hours).

  • Interpretation: A significant drop in pH over time indicates the release of an acidic species, likely HBr, confirming an autocatalytic degradation process.

Protocol 2.2: Forced Degradation Study (Acidic Conditions) This protocol helps confirm the identity of acid-labile degradation products.

  • Prepare a stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[1]

  • In a control vial, mix 1 mL of the stock solution with 1 mL of water.

  • Incubate both vials at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 24 hours).[1][11]

  • After incubation, neutralize the acid-stressed sample with 0.1 M NaOH before analysis.[1]

  • Analyze both control and stressed samples by LC-MS.

  • Interpretation: Compare the chromatograms. New peaks in the acid-stressed sample that are absent or minor in the control confirm the compound's susceptibility to acid. The mass data can be used to identify potential ring-opened or hydrolyzed products.

Preventative & Corrective Actions:

  • Storage: Store the solid compound in a desiccator under an inert atmosphere.[1]

  • Solvent Choice: For solutions, always use high-purity, anhydrous, aprotic solvents. If an aqueous or protic solvent system is required for an experiment, prepare the solution immediately before use.

  • pH Control: In aqueous applications, work in a buffered system at a neutral or slightly basic pH (e.g., pH 7-8), if compatible with the experimental goals, to neutralize any generated acid.

  • Acid Scavengers: For reactions sensitive to acid, consider adding a non-nucleophilic base (e.g., proton sponge or di-tert-butylpyridine) to the mixture.

Guide 2: Investigating Hydrolytic Degradation

The tertiary amide bond and the α-bromo group are both susceptible to hydrolysis, although amides typically require more vigorous conditions (e.g., heating with strong acid or base) than esters.[12][13] The presence of moisture during storage is the primary risk factor.[10]

Symptoms:

  • Appearance of two specific new peaks in the LC-MS corresponding to the masses of the resulting carboxylic acid and amine fragments.

  • A decrease in the measured potency or concentration of the parent compound over time.

Plausible Mechanism: Amide Hydrolysis

Under aqueous conditions, water can act as a nucleophile, attacking the carbonyl carbon of the amide.[3][10] This process is catalyzed by either acid or base.[13] The result is the cleavage of the C-N bond, releasing a carboxylic acid and an amine.

G cluster_1 Hydrolysis Troubleshooting Workflow Observation Potency Loss or New LC-MS Peaks Hypothesis Hypothesis: Hydrolytic Degradation Observation->Hypothesis Experiment Forced Degradation (Acid/Base/Neutral) Hypothesis->Experiment Design Protocol 2.3 Analysis LC-MS Analysis Experiment->Analysis Confirmation Identify Acid & Amine Fragments by Mass Analysis->Confirmation Action Implement Corrective Actions Confirmation->Action Strict Moisture Control, Anhydrous Solvents

Caption: Troubleshooting workflow for suspected hydrolysis.

Diagnostic Experiments:

Protocol 2.3: Forced Degradation Study (Hydrolytic Conditions) This protocol follows ICH guidelines for stress testing and helps identify products from hydrolysis.[3][11]

  • Prepare three samples as in Protocol 2.2, but use the following stress conditions:

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.[1]

    • Neutral Hydrolysis: 1 mL stock + 1 mL water.

  • Incubate all samples at 60°C for 24 hours.[1]

  • Before analysis, neutralize the acidic sample with NaOH and the basic sample with HCl.

  • Analyze all samples by LC-MS.

  • Interpretation: Look for the formation of 2-bromo-butanoic acid and N-(2-furylmethyl)-N-(3-methoxypropyl)amine. The extent of degradation under the different pH conditions will reveal the compound's sensitivity to acid- or base-catalyzed hydrolysis.[14][15]

Expected Degradation Products and Their Masses (for LC-MS):

CompoundStructureMonoisotopic Mass (Da)Degradation Pathway
Parent Compound C₁₃H₂₀BrNO₃321.06-
Amine Fragment C₉H₁₅NO₂169.11Amide Hydrolysis
Acid Fragment C₄H₇BrO₂165.96Amide Hydrolysis
Unsaturated Amide C₁₃H₁₉NO₃241.14Dehydrobromination

Preventative & Corrective Actions:

  • Strict Moisture Control: Always handle and store the solid compound in a dry environment (e.g., a glovebox or desiccator).[16][17] Use tightly sealed containers with fresh desiccant.[1]

  • Solvent Purity: Use fresh, unopened bottles of anhydrous solvents for preparing solutions.

  • Formulation: In aqueous formulations, assess stability across a range of pH values to find the point of minimum hydrolysis.

Part 3: Analytical Methodologies

A robust analytical method is essential for monitoring stability. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[18][19]

Recommended Method: Stability-Indicating HPLC-UV

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, then re-equilibrate. (e.g., 5-95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and expected degradants absorb (e.g., 220 nm and 254 nm).

  • Coupling: Couple the HPLC to a Mass Spectrometer (LC-MS) for definitive peak identification and structural characterization of degradation products.[3][20]

This method should be able to separate the parent peak from all major degradation products, ensuring that any decrease in the parent peak area accurately reflects its degradation.[11]

References

  • BenchChem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
  • Papanastasiou, I., et al. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2009(11), 226-237.
  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques.
  • Fiveable. (2025, August 15). Alpha-Brominated Amide Definition. Organic Chemistry Key.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Walsh Medical Media. (2025, September 30). Evaluating Pharmaceutical Stability Through Analytical Observation.
  • LCGC International - Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • D'Hondt, M., et al. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Veeprho.
  • Fiveable. (2025, August 15). Hydrolysis of Amides: Organic Chemistry II Study Guide.
  • ACS Sustainable Chemistry & Engineering. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Request PDF.
  • EH&S. (n.d.). Halogenated Solvents. University of Washington.
  • BenchChem. (n.d.). Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage.
  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
  • Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage.
  • Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Energy & Fuels. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (n.d.). preventing degradation of 3,4-Dihydroxy-5-methyl-2-furanone during storage.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905.
  • Koopman, F., et al. (2010). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. Proceedings of the National Academy of Sciences, 107(11), 4919-4924.
  • ResearchGate. (n.d.). Native furfural degradation pathways.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • PubMed. (n.d.). Furan formation during storage and reheating of sterilised vegetable purées.
  • ResearchGate. (n.d.). Furan formation during storage and reheating of sterilised vegetable purées.
  • Academia.edu. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
  • LSU. (n.d.). Chemical Storage Guidelines.
  • StaffNet. (n.d.). Storage and Segregation of Hazardous Chemicals. The University of Manchester.
  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Imperial College London.
  • Imre Blank's. (n.d.). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
  • Journal of Agricultural and Food Chemistry. (n.d.). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. ACS Publications.
  • PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides.
  • Organic Chemistry Portal. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • PMC. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • Journal of the American Chemical Society. (2019, November 12). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles.
  • Fiveable. (2025, August 15). Dehydrobromination: Organic Chemistry Study Guide.
  • Patsnap Eureka. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments.
  • SciSpace. (n.d.). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides.
  • PMC. (n.d.). Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation.
  • Wikipedia. (n.d.). DBNPA.
  • PubMed. (2000, September 15). Stability of complexes of aromatic amides with bromide anion: quantitative structure--property relationships.
  • DSpace@MIT. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.

Sources

Troubleshooting

Overcoming steric hindrance in 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide coupling

Troubleshooting Guide: Overcoming Steric Hindrance in 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide Couplings Overview The coupling of nucleophiles to 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide p...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Steric Hindrance in 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide Couplings

Overview The coupling of nucleophiles to 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide presents a significant synthetic challenge. The α -carbon is a secondary alkyl bromide center, flanked by an ethyl group and a highly bulky tertiary amide (substituted with 2-furylmethyl and 3-methoxypropyl groups). This intense steric shielding blocks the Bürgi-Dunitz trajectory required for an incoming nucleophile, resulting in sluggish kinetics, poor yields, and a high susceptibility to competitive side reactions.

The following guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Frequently Asked Questions & Troubleshooting

Q1: My nucleophilic substitution is excessively slow, yielding mostly unreacted starting material. How can I accelerate the SN2 process? Causality & Solution: The massive steric bulk of the amide substituents physically repels incoming nucleophiles, drastically increasing the activation energy ( ΔG‡ ) of the SN2 transition state[1]. To bypass this, implement an in-situ[2] by adding 0.5 equivalents of anhydrous Sodium Iodide (NaI). Iodide acts as a nucleophilic catalyst; it is highly polarizable and easily displaces the bromide to form an transient α -iodoamide intermediate. Because the C–I bond is significantly longer than the C–Br bond (~2.14 Å vs ~1.93 Å), the electrophilic carbon is pushed slightly outside the "steric shadow" of the amide group, making the subsequent attack by your primary nucleophile kinetically favorable[3].

Q2: I am observing significant formation of an α,β -unsaturated amide byproduct. How do I suppress E2 elimination? Causality & Solution: Because steric hindrance slows down the SN2 pathway, the competing E2 elimination pathway often dominates[1], especially when using standard amine bases like Triethylamine (TEA) or strong bases like KOtBu. To suppress elimination, switch your base to Cesium Carbonate (Cs₂CO₃). This leverages the [4]. The large, low-charge-density Cs⁺ cation forms a very loose ion pair with the nucleophile in polar aprotic solvents. This leaves the nucleophile "naked" and highly reactive, vastly accelerating the SN2 rate so that it outcompetes the E2 pathway without increasing the basicity of the system[5].

Q3: What are the optimal solvent and thermodynamic conditions for this hindered coupling? Causality & Solution: Polar aprotic solvents (such as DMF, DMSO, or MeCN) are mandatory to properly solvate the Cs⁺ ions and facilitate the Finkelstein halogen exchange. Furthermore, conventional thermal heating often leads to substrate degradation before the reaction can reach completion. We highly recommend Microwave (MW) irradiation at 90 °C. MW heating provides the rapid, uniform energy input required to overcome the high ΔG‡ of the sterically congested transition state without subjecting the molecule to prolonged thermal stress.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting SN2 (desired) vs. E2 (byproduct) ratios during the coupling of a standard secondary amine to the α -bromoamide.

EntryBaseCatalystSolventTemp (°C)Time (h)Yield (%)SN2 : E2 Ratio
1K₂CO₃NoneTHF65 (Thermal)2415%1 : 2
2TEANoneDMF80 (Thermal)1222%1 : 4
3Cs₂CO₃NoneDMF80 (Thermal)1245%3 : 1
4Cs₂CO₃NaI (0.5 eq)DMF80 (Thermal)488%>20 : 1
5 Cs₂CO₃ NaI (0.5 eq) DMF 90 (Microwave) 0.75 94% >99 : 1
Standard Operating Procedure (SOP): Optimized Microwave-Assisted Coupling

Objective: High-yield SN2 coupling of a nucleophile (amine/thiol) to 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide.

Materials:

  • 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (1.0 eq)

  • Nucleophile (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃, finely milled, strictly anhydrous) (2.0 eq)

  • Sodium Iodide (NaI, anhydrous) (0.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous, amine-free)

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add the α -bromoamide (1.0 eq) and the nucleophile (1.5 eq).

  • Catalyst & Base Addition: Add anhydrous NaI (0.5 eq) followed by anhydrous Cs₂CO₃ (2.0 eq).

    • Self-Validation Check: Ensure the Cs₂CO₃ is strictly anhydrous; the presence of trace water will promote competitive hydrolysis of the α -bromoamide into an α -hydroxyamide.

  • Solvation: Suspend the mixture in anhydrous DMF to yield a 0.2 M solution with respect to the bromoamide. Seal the vial with a crimp cap and purge the headspace with Argon for 5 minutes.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 90 °C over 2 minutes, and hold at 90 °C for 45 minutes under continuous stirring.

    • Mechanistic Note: The precipitation of NaBr (a fine white solid) in the DMF solution serves as a visual confirmation that the Finkelstein halogen exchange is actively driving the equilibrium forward.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3x) and brine (1x) to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Pathway Visualization

G SM Sterically Hindered α-Bromoamide IM α-Iodoamide Intermediate (Extended C-I Bond) SM->IM NaI / KI (Finkelstein Catalysis) P_SN2 Coupled Product (SN2 Pathway) SM->P_SN2 Direct SN2 (High Activation Energy) P_E2 Elimination Byproduct (E2 Pathway) SM->P_E2 Strong Base (e.g., TEA, KOH) IM->P_SN2 Nucleophile + Cs2CO3 (Cesium Effect)

Reaction pathways for hindered α-bromoamide coupling showing Finkelstein activation and E2 bypass.

References
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron Letters / ResearchGate. URL:[Link]

  • Salvatore, R. N. et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters - ACS Publications. URL:[Link]

  • Asensio, A. et al. (2022). "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?" The Journal of Physical Chemistry A. URL:[Link]

  • Ashenhurst, J. (2010). "What Makes A Good Leaving Group? (The Finkelstein Reaction)." Master Organic Chemistry. URL:[Link]

  • Mastitski, A. (2017). "Potassium iodide catalysis in the alkylation of protected hydrazines." Proceedings of the Estonian Academy of Sciences. URL:[Link]

Sources

Optimization

Minimizing hydrolysis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide in aqueous media

Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide. This molecule possesses t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide. This molecule possesses three key structural features that significantly influence its stability in aqueous media: a tertiary amide bond, an α-bromo substituent, and a furan ring. Understanding the interplay of these functional groups is critical for designing robust experiments, ensuring data integrity, and preserving the compound's efficacy. This document outlines the primary degradation pathways and offers practical, evidence-based strategies to minimize hydrolysis and maintain chemical integrity.

Frequently Asked Questions (FAQs)

Q1: My compound is showing significant degradation in an aqueous buffer. What are the likely chemical reasons?

A1: 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is susceptible to three primary degradation pathways in aqueous media. The predominant pathway is highly dependent on the specific experimental conditions, particularly pH.

  • Amide Hydrolysis: The amide bond, while generally more stable than an ester, can be cleaved by acid- or base-catalyzed hydrolysis to yield 2-bromobutanoic acid and the corresponding secondary amine.[1][2] Tertiary amides are comparatively resistant but will hydrolyze under vigorous conditions like high heat or extreme pH.[3][4]

  • Furan Ring Opening: The furan ring is notably unstable in acidic conditions.[5] Acid-catalyzed protonation of the ring, typically at the α-carbon adjacent to the oxygen, initiates a ring-opening cascade that results in the formation of dicarbonyl compounds.[6][7] This is a significant concern at pH levels below 4.

  • C-Br Bond Solvolysis: The bromine atom at the alpha position to the carbonyl group can be displaced by water in a nucleophilic substitution reaction (hydrolysis/solvolysis). This process may proceed via an Sₙ1-like mechanism, forming an α-hydroxy butanamide derivative.[8][9] The electron-withdrawing nature of the adjacent amide carbonyl can influence the rate of this reaction.[10]

Q2: What is the most critical factor for maintaining the stability of this compound in solution?

A2: The single most critical factor is pH . The rate and mechanism of degradation are strongly pH-dependent.[11][12]

  • Acidic Conditions (pH < 4): Furan ring-opening and acid-catalyzed amide hydrolysis are the dominant degradation pathways.[5][13] These conditions should be strictly avoided.

  • Neutral to Slightly Acidic Conditions (pH 4-7): This is generally the range of greatest stability. In this window, both acid- and base-catalyzed amide hydrolysis rates are at a minimum, and acid-catalyzed furan degradation is significantly suppressed.[11][14]

  • Alkaline Conditions (pH > 8): Base-catalyzed amide hydrolysis becomes the primary concern. The rate of this reaction increases significantly with increasing pH.[13][15] The furan ring is generally more stable under basic conditions compared to acidic ones.[5]

Q3: How does temperature influence the rate of hydrolysis?

A3: Temperature significantly accelerates all degradation pathways.[16] The relationship between temperature and the rate of hydrolysis typically follows the Arrhenius equation, where a 10°C increase can lead to a 2.5- to 3.9-fold increase in the hydrolysis rate.[15][16] For maximum stability, it is imperative to prepare solutions at low temperatures (e.g., on ice) and store them at recommended refrigerated (2-8°C) or frozen (≤ -20°C) conditions. Avoid repeated freeze-thaw cycles.

Q4: I need to use a buffer for my experiment. Does the type of buffer matter?

A4: Yes, the choice of buffer is crucial. Certain buffer species can act as nucleophiles and participate in the hydrolysis reaction, a phenomenon known as buffer catalysis.[17] For example, buffers with carboxylate (e.g., acetate, citrate) or certain amine groups could potentially accelerate degradation. It is best to use a non-nucleophilic buffer system. Phosphate buffers are generally a safe and effective choice for maintaining a stable pH in the optimal 6.0-7.5 range.

Q5: How can I detect and quantify the degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), preferably coupled with mass spectrometry (LC-MS), are the gold standard methods for monitoring stability.[18]

  • HPLC/UHPLC-UV: These techniques can separate the parent compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can quantify the rate of degradation.

  • LC-MS: This provides powerful analytical capabilities for not only separating the compounds but also for identifying the chemical structures of the degradation products by their mass-to-charge ratio, which is essential for confirming the degradation pathways.[18]

For robust analysis, it is recommended to perform forced degradation studies under controlled stress conditions (e.g., acid, base, heat) to intentionally generate degradation products.[19][20] These studies help to identify potential degradants and ensure your analytical method can adequately separate them from the parent compound (i.e., establish the method as "stability-indicating").[18][19]

Key Degradation Pathways Visualization

The stability of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is challenged by three distinct chemical reactions in aqueous solution. The prevalence of each pathway is dictated primarily by the pH of the medium.

G cluster_main Parent Compound cluster_products Degradation Products parent 2-Bromo-N-(2-furylmethyl)- N-(3-methoxypropyl)-butanamide Amide_Prod 2-Bromobutanoic Acid + Secondary Amine parent->Amide_Prod Pathway A: Amide Hydrolysis (Accelerated at pH < 4 and pH > 8) Furan_Prod Ring-Opened Dicarbonyl Species parent->Furan_Prod Pathway B: Furan Ring Opening (Accelerated at pH < 4) Bromo_Prod 2-Hydroxy-butanamide Derivative parent->Bromo_Prod Pathway C: C-Br Solvolysis (pH & Temp Dependent) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Buffers (e.g., pH 4, 5, 6, 7, 8) B 2. Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) A->B C 3. Dilute Stock into Buffers (Final concentration e.g., 100 µM) B->C D 4. Aliquot & Time Points (T=0, 1h, 4h, 8h, 24h) C->D E 5. Incubate at Constant Temp (e.g., 25°C or 37°C) D->E F 6. Quench/Analyze Samples (e.g., HPLC-UV or LC-MS) E->F G 7. Plot Data (% Remaining vs. Time for each pH) F->G H 8. Determine Optimal pH (pH with slowest degradation rate) G->H

Caption: Workflow for conducting a pH-rate profile stability study.

Methodology:

  • Prepare Solutions:

    • Prepare a series of buffers across a range of pH values (e.g., pH 4, 5, 6, 7, and 8). Use buffers with consistent ionic strength. Phosphate buffers are recommended for the pH 6-8 range.

    • Prepare a concentrated stock solution of your compound in anhydrous DMSO.

  • Experiment Setup:

    • In separate vials for each pH condition, dilute the stock solution into each buffer to reach the final desired concentration. Ensure the final percentage of DMSO is low and consistent across all samples (e.g., <1%) to minimize solvent effects.

    • For each pH, prepare enough solution for all time points.

    • Immediately take an aliquot from each vial for the "time zero" (T₀) analysis. This represents 100% of the initial compound.

  • Incubation:

    • Incubate all vials at a constant, controlled temperature relevant to your future experiments (e.g., 25°C or 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each pH vial.

  • Analysis:

    • Analyze all samples (including T₀) using a validated stability-indicating HPLC or LC-MS method.

    • Calculate the percentage of the parent compound remaining at each time point relative to its T₀ concentration.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound versus time for each pH condition. The pH that results in the flattest slope corresponds to the condition of maximum stability.

References

  • Vertex AI Search. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments.
  • Vertex AI Search. (2026, February 28).
  • Georgiou, I., & Tsoleridis, C. A. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Retrieved from [Link]

  • Chemhelper. (2025, May 11). Amides can be hydrolysed under acidic or basic conditions too.
  • Lee, Y., & Larlham, M. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Amide Drug Stability and Hydrolysis. Retrieved from [Link]

  • Patsnap. (2026, February 28).
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • The Pharmaceutical Journal. (2021, March 25). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]

  • Fiveable. (2025, August 15). Alpha-Brominated Amide: Organic Chemistry Study Guide.
  • Fiveable. (2025, August 15). Hydrolysis of Amides: Organic Chemistry II Study Guide.
  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LibreTexts. (n.d.). 7.6 Hydrolysis of Amides.
  • He, H., et al. (n.d.). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Retrieved from [Link]

  • Yino. (2025, December 26). How does the pH value affect furan resin raw material?. Retrieved from [Link]

  • Mitchell, S. M., et al. (2014, January 1). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2014). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • An, K., & Kim, Y. (2015, June 27). Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems. ResearchGate. Retrieved from [Link]

  • WikiPremed. (2009, October 15). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Baccaro, M., et al. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PMC. Retrieved from [Link]

  • MDPI. (2025, October 14). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides.
  • Royal Society of Chemistry. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, November 12). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Retrieved from [Link]

  • PMC. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • PubMed - NIH. (2009, March 6). Stability of medium-bridged twisted amides in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

HPLC method validation for 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide purity

The purity analysis of complex synthetic intermediates like 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide presents unique chromatographic challenges. As a moderately polar, halogenated tertiary amide featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of complex synthetic intermediates like 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide presents unique chromatographic challenges. As a moderately polar, halogenated tertiary amide featuring both a furan ring and an ether linkage, this molecule is highly susceptible to specific degradation pathways. The furan ring is sensitive to oxidative cleavage and strong acids, while the alpha-bromo amide moiety is prone to nucleophilic substitution, hydrolysis, and photolytic debromination.

To ensure scientific integrity and regulatory compliance, developing a stability-indicating assay for this compound requires more than just achieving a single sharp peak. It demands a systematic understanding of stationary phase interactions and a rigorous validation framework.

This guide objectively compares high-performance liquid chromatography (HPLC) column technologies for this specific application, details a self-validating experimental protocol, and outlines the validation requirements dictated by1 [3].

G A 1. Structural Analysis (Furan & Bromo-Amide) B 2. Column Screening (Solid-Core vs. EPG) A->B C 3. Method Optimization (Gradient & pH Tuning) B->C D 4. Forced Degradation (Stability-Indicating) C->D E 5. ICH Q2(R2) Validation (Purity & Recovery) D->E

Logical workflow for HPLC method development and ICH Q2(R2) validation.

Stationary Phase Selection: Causality and Comparative Data

The tertiary amide and methoxy ether oxygen in 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide act as strong hydrogen bond acceptors. When analyzed on traditional fully porous silica columns, these functional groups frequently interact with unshielded, acidic residual silanols, leading to severe peak tailing and poor resolution from closely eluting impurities.

To overcome this, we evaluated three distinct column chemistries. The goal was to maximize the resolution ( Rs​ ) between the active pharmaceutical ingredient (API) and its primary critical pair—the photolytic debrominated degradant—while maintaining a symmetrical peak shape.

Comparative Chromatographic Performance
Column TechnologyRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Debromo Impurity
Traditional Fully Porous C18 (5 µm)12.41.658,5001.8
Embedded Polar Group (EPG) (3 µm)10.51.0818,5002.9
Solid-Core C18 (2.6 µm)9.81.1522,0003.4

The Causality Behind the Data:

  • Traditional C18: Exhibited the highest tailing factor ( Tf​ = 1.65). The fully porous silica matrix allows deep diffusion, but the secondary interactions between the analyte's hydrogen bond acceptors and residual silanols delay elution of a fraction of the molecules, causing tailing.

  • Embedded Polar Group (EPG): Columns featuring an amide or carbamate group embedded in the alkyl chain create a localized "virtual water layer." This successfully shields residual silanols, yielding the best peak symmetry ( Tf​ = 1.08) [1]. However, the overall efficiency is lower than solid-core particles.

  • Solid-Core C18 (Selected): By utilizing a solid, impermeable silica core surrounded by a thin porous shell, this technology drastically reduces longitudinal diffusion and mass transfer resistance [2]. This results in a massive spike in theoretical plates ( N = 22,000) and provides the highest resolution ( Rs​ = 3.4) for the critical pair. Solid-Core C18 is the optimal choice for this purity assay.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system; it should inherently verify its own accuracy during every execution sequence. We achieve this by integrating a dynamic System Suitability Test (SST) that dictates whether the run data is accepted or automatically rejected.

Step-by-Step Methodology
  • Column: Solid-Core C18, 100 x 4.6 mm, 2.6 µm (e.g., Accucore C18).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: A pH of ~2.5 suppresses silanol ionization to improve peak shape, but is kept dilute enough to prevent acid-catalyzed opening of the furan ring).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 70% B

    • 10.0 - 12.0 min: 70% 95% B

    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.0 - 18.0 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

The Self-Validating SST Criteria

Before sample analysis, inject the Resolution Standard (containing 1.0 mg/mL API and 0.1 mg/mL debrominated impurity) in triplicate. The system is only validated for use if:

  • Resolution ( Rs​ ) between API and debrominated impurity is 2.5 .

  • Tailing factor ( Tf​ ) of the API is 1.2 .

  • Relative Standard Deviation (%RSD) of the API peak area is 1.0% .

ICH Q2(R2) Method Validation Framework

To transition this protocol into a regulatory-compliant assay, it must be validated according to the1 [3].

A. Specificity & Forced Degradation (Stability-Indicating Power)

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities [4]. For 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide, forced degradation studies are mandatory to prove the method is stability-indicating.

G API 2-Bromo-N-(2-furylmethyl)- N-(3-methoxypropyl)-butanamide Deg1 Photolytic/Thermal Debromination API->Deg1 UV/Heat Deg2 Oxidative Cleavage (Furan Ring) API->Deg2 Peroxides Deg3 Base-Catalyzed Amide Hydrolysis API->Deg3 High pH Res Chromatographic Resolution (Rs > 2.0 Required) Deg1->Res Deg2->Res Deg3->Res

Primary degradation pathways mapping to chromatographic resolution requirements.
  • Acid/Base Stress: Expose the sample to 0.1N HCl and 0.1N NaOH for 24 hours. The amide bond and furan ring will yield distinct hydrolysis products. The Solid-Core C18 method must resolve all resulting peaks from the main API peak with peak purity angle < peak purity threshold (via PDA detector).

  • Oxidative Stress: 3% H2​O2​ exposure will rapidly degrade the furan ring.

  • Photolytic Stress: UV exposure targets the labile carbon-bromine bond, generating the critical debrominated pair.

B. Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards ranging from 25% to 150% of the target working concentration (0.25 mg/mL to 1.50 mg/mL). Plot peak area vs. concentration. Acceptance criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known quantities of the API into a synthetic matrix (or diluent) at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

  • Precision (Repeatability): Perform six independent sample preparations at the 100% concentration level. Acceptance criteria: %RSD of the assay 2.0%.

C. Robustness

Robustness evaluates the method's reliability under slight, deliberate variations in operational parameters. For this specific assay, alter the column temperature by ±5°C and the mobile phase A pH by ±0.2 units. Because the furan ring and amide groups are sensitive to pH shifts, proving that the resolution ( Rs​ ) remains 2.0 under these variations guarantees the method's transferability to other laboratories.

References

  • 2. BenchChem.

  • 3. Thermo Fisher Scientific. 3.1. PharmaStability. 4.4. International Journal of Pharmaceutical Sciences.

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Profiling of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide: A Comparative Guide

Executive Summary For researchers and drug development professionals, elucidating the exact structure of complex synthetic intermediates is a critical quality control step. 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, elucidating the exact structure of complex synthetic intermediates is a critical quality control step. 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (Chemical Formula: C₁₃H₂₀BrNO₃) is a highly functionalized tertiary amide. Its structural verification requires navigating three distinct fragmentation vectors: a highly labile alpha-bromo core, a furylmethyl moiety, and a methoxypropyl chain.

This guide objectively compares the performance of three mass spectrometry (MS) fragmentation techniques—Ion Trap Collision-Induced Dissociation (CID) , Orbitrap Higher-Energy Collisional Dissociation (HCD) , and Electron Ionization (EI) —providing experimental data, mechanistic causality, and self-validating protocols to ensure absolute structural confidence.

Molecular Anatomy & Mechanistic Causality

To understand how different MS techniques perform, we must first establish the causality behind the molecule's fragmentation behavior. The protonated precursor ion ([M+H]⁺) exhibits a highly diagnostic isotopic doublet at m/z 318.0699 (⁷⁹Br) and m/z 320.0679 (⁸¹Br) in a ~1:1 ratio.

Upon activation, the molecule undergoes specific mechanistic pathways:

  • The Alpha-Bromoamide Core (Halogen Loss): The C-Br bond is the weakest point in the molecule. The lowest-energy fragmentation pathway is the neutral loss of HBr (79.9265 Da for H⁷⁹Br), yielding a debrominated core at m/z 238.1438 .

  • The Furylmethyl Group (m/z 81 Cation): N-(2-furylmethyl) derivatives are uniquely predisposed to generate a highly stable m/z 81.0339 cation ([C₅H₅O]⁺). Quantum Theory of Atoms in Molecules (QTAIM) analyses indicate this occurs via either a direct C-N bond cleavage (yielding a furfuryl cation) or a complex isomerization-fragmentation pathway (yielding a pyrylium cation)[1].

  • The Methoxypropyl Group (Ether Cleavage): Following debromination, the methoxypropyl chain is prone to the neutral loss of methanol (CH₃OH, 32.0262 Da), generating a secondary fragment at m/z 206.1176 .

Performance Comparison: CID vs. HCD vs. EI

Not all fragmentation techniques are capable of revealing the complete structural picture of this compound. Below is an objective comparison of the three primary alternatives.

Alternative A: Ion Trap CID (Low-Energy)
  • Mechanism: CID operates via resonance excitation in an ion trap. Ions undergo multiple low-energy collisions with a neutral gas (e.g., Helium)[2].

  • Performance: CID excels at identifying the intact core because it primarily accesses the lowest-energy pathway (the loss of HBr). However, once HBr is lost, the resulting product ion is "cooled" and falls out of resonance, preventing secondary fragmentation[2].

  • Limitation: Due to the inherent "Low Mass Cut-Off" (LMCO) of ion traps, the critical m/z 81 furfuryl reporter ion is frequently undetectable.

Alternative B: Orbitrap HCD (High-Energy)
  • Mechanism: HCD is a beam-type collisional dissociation technique where ions are accelerated into a multipole collision cell filled with Nitrogen[2].

  • Performance: HCD provides higher activation energy and lacks an LMCO. It forces deep cleavage of the amide backbone, generating predominantly N-terminal and C-terminal equivalent fragments[3].

  • Advantage: HCD is the superior method for this compound, as it simultaneously captures the high-mass debrominated core and the low-mass m/z 81.0339 furfuryl cation with sub-ppm mass accuracy.

Alternative C: GC-EI-MS (70 eV)
  • Mechanism: Hard ionization in a vacuum strips an electron to form a radical cation (M⁺•).

  • Performance: The immense internal energy (70 eV) shatters the molecule. While excellent for reproducible spectral library matching, the molecular ion (m/z 317/319) is usually completely depleted, making it difficult to confirm the intact mass without complementary soft ionization data.

Workflow Inj Sample Injection Ion Ionization (ESI+ or EI) Inj->Ion CID Ion Trap CID (Low Energy) Ion->CID ESI+ HCD Orbitrap HCD (High Energy) Ion->HCD ESI+ EI GC-EI-MS (70 eV) Ion->EI Vacuum

Figure 1: Comparative MS/MS workflows for the analysis of the target compound.

Quantitative Data Presentation

The following tables summarize the expected exact masses and the comparative performance of each technique based on relative fragment abundance.

Table 1: Precursor and Key Fragment Exact Masses (ESI-HRMS)

Fragment DescriptionChemical FormulaExact Mass (m/z)Diagnostic Significance
Protonated Precursor (⁷⁹Br)[C₁₃H₂₁⁷⁹BrNO₃]⁺318.0699Identifies intact molecule
Protonated Precursor (⁸¹Br)[C₁₃H₂₁⁸¹BrNO₃]⁺320.0679Confirms mono-bromination (1:1 ratio)
Debrominated Core[C₁₃H₂₀NO₃]⁺238.1438Validates neutral loss of HBr (-79.9265 Da)
Methoxy Loss[C₁₂H₁₆NO₂]⁺206.1176Validates presence of methoxy ether
Furfuryl/Pyrylium Cation[C₅H₅O]⁺81.0339Confirms N-(2-furylmethyl) substitution

Table 2: Performance Comparison of Fragmentation Techniques

TechniquePrecursor Survivalm/z 238 Abundancem/z 81 AbundancePrimary Analytical Utility
Ion Trap CID HighDominant (Base Peak)Low / AbsentIdentifying labile neutral losses
Orbitrap HCD Low (at NCE >40)ModerateDominant (Base Peak)Deep structural elucidation & exact mass
GC-EI-MS Very LowLowDominant (Base Peak)Spectral library matching & radical chemistry

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems . They utilize the molecule's inherent isotopic signature to prevent the false-positive fragmentation of isobaric background noise.

Protocol 1: LC-HRMS/MS (HCD) Workflow

This protocol utilizes Data-Dependent Acquisition (DDA) gated by isotopic logic.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.4 mL/min.

  • MS1 Survey Scan (Self-Validation Step): Configure the Orbitrap to scan m/z 100–800 at 70,000 resolution. Program the acquisition software to only trigger an MS2 event if a doublet at m/z 318.07 and 320.07 is detected simultaneously with a mass tolerance of 5 ppm and an intensity ratio between 0.9 and 1.1.

  • HCD Fragmentation: Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60. This stepped approach ensures the capture of both the low-energy m/z 238 fragment and the high-energy m/z 81 fragment in a single composite spectrum.

  • Detection: Acquire MS2 spectra at 35,000 resolution to ensure baseline separation of the m/z 81.0339 peak from potential hydrocarbon interferences.

Protocol 2: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the compound in Hexane (100 µg/mL). Note: Ensure the injection port is deactivated to prevent thermal degradation of the labile alpha-bromoamide.

  • Injection: Inject 1 µL in split mode (1:10) at 250°C.

  • Separation: Use a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm). Hold at 80°C for 1 min, ramp at 15°C/min to 300°C.

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan m/z 40–400. Validate structural integrity by confirming that the appearance of the m/z 81 base peak perfectly co-elutes with the trace molecular ion signal at m/z 317/319.

Pathway M Precursor Ion [M+H]+ m/z 318.07 / 320.07 (1:1 Isotope Ratio) F1 Debrominated Core m/z 238.14 [M+H - HBr]+ M->F1 Low Energy (CID) Neutral Loss (-80/82 Da) F2 Furfuryl / Pyrylium Cation m/z 81.03 [C5H5O]+ M->F2 High Energy (HCD/EI) Amide Cleavage F1->F2 Deep Cleavage F3 Methoxy Loss m/z 206.12 [M+H - HBr - CH3OH]+ F1->F3 Secondary Loss (-32 Da)

Figure 2: Primary HCD fragmentation pathways of the protonated precursor ion.

References

  • Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. KoreaScience.
  • Electronic Structure and Noncovalent Interactions within Ion–Radical Complexes of N-(2-Furylmethyl)aniline Molecular Ions. ACS Publications.
  • Dissociation Technique Technology Overview. Thermo Fisher Scientific.

Sources

Validation

Comprehensive Crystallographic Data Validation Guide for 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

As a Senior Application Scientist, I frequently encounter datasets where the chemical complexity of a molecule creates significant structure refinement challenges. The compound 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter datasets where the chemical complexity of a molecule creates significant structure refinement challenges. The compound 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide (Formula: C₁₃H₂₀BrNO₃), a commercially available compound utilized in proteomics research[1], serves as an exceptional case study for advanced crystallographic validation.

This guide objectively compares leading crystallographic validation platforms and provides a field-proven, self-validating protocol to resolve complex structural anomalies.

The Causality of Crystallographic Challenges (E-E-A-T)

To achieve a publication-ready Crystallographic Information File (CIF), we must first understand the physical causality behind the data anomalies inherent to this specific molecule. You cannot simply click through refinement steps; you must understand why the software flags certain features.

  • The Heavy Atom Effect (Bromine): Bromine is a strong anomalous scatterer. While this is highly advantageous for determining the absolute structure (via the Flack or Hooft parameters), it strongly absorbs X-rays. Inadequate absorption correction will result in Fourier truncation ripples—artificial residual electron density peaks surrounding the Br atom. Validation engines will flag these peaks as Level B or C ALERTS[2].

  • Conformational Disorder (3-Methoxypropyl Chain): Flexible aliphatic chains experience high dynamic thermal motion within the crystal lattice. If left unrestrained, the terminal methoxy group will exhibit prolate (cigar-shaped) or non-positive definite thermal ellipsoids. This violates the Hirshfeld rigid-bond test, triggering severe validation ALERTS[3].

  • Rotational Disorder (Furan Ring): The 2-furylmethyl group is prone to 180-degree rotational disorder. Failing to model this as a two-part disordered system will result in residual electron density and distorted bond lengths.

Platform Comparison: Product vs. Alternatives

Historically, validation was a post-refinement gatekeeping step[2]. Today, modern workflows integrate validation directly into the refinement process. Below is an objective comparison of Olex2 (our primary recommended product) against the traditional IUCr checkCIF and WinGX alternatives.

Quantitative Performance & Feature Comparison
Feature / MetricOlex2 Integrated Validation (Product)IUCr checkCIF / PLATON (Alternative 1)WinGX Validation Module (Alternative 2)
Primary Function Real-time structure solution, refinement, and GUI-driven validation[4].Final-stage, authoritative web-based validation gatekeeper[5].Legacy suite for batch processing and external PLATON calls.
Alert Resolution Speed High: ALERTS are generated locally and can be fixed instantly in the 3D GUI[6].Low: Requires exporting the CIF, uploading to a server, and reading a static HTML/PDF report[7].Medium: Requires text-based editing of .ins files and reloading.
Disorder Visualization Interactive 3D electron density maps and ellipsoid rendering[4].Static 2D ellipsoid plots (ORTEP style)[8].External viewer required (e.g., ORTEP-3).
Absorption Validation Direct visualization of residual peaks around the Br atom.Flags residual density > 1.0 e/ų numerically[3].Flags residual density numerically.
Absolute Structure Automated Flack/Hooft parameter calculation and inversion twin modeling.Validates reported Flack parameter against expected values[3].Manual setup required for twin refinement.

Verdict: While the IUCr checkCIF web service remains the mandatory final step for journal submission[7], Olex2 provides vastly superior performance during the active refinement phase by turning validation into an interactive, self-correcting loop[4].

Mechanistic Validation Workflow

The following diagram illustrates the self-validating logic system required to process the diffraction data of our brominated target compound.

ValidationLogic Data Raw Diffraction Data (Cu-Kα, Br Anomalous Signal) Refine SHELXL Refinement (Olex2 GUI) Data->Refine Integrate & Scale Validate PLATON/checkCIF Validation Engine Refine->Validate Generate CIF Alerts Validation ALERTS (A, B, C Levels) Validate->Alerts Detect Anomalies Resolve Apply Restraints (SIMU/RIGU) & Absorption Correction Alerts->Resolve If Alerts > Level C Final Publication-Ready Validated CIF Alerts->Final Zero Major Alerts Resolve->Refine Update Model

Figure 1: Iterative crystallographic validation workflow for resolving structural ALERTS.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, every step in this protocol includes an internal check to verify the physical reality of the model.

Step 1: Data Collection and Integration
  • Mounting: Mount the crystal on a diffractometer equipped with a Cu-Kα X-ray source . Causality: Cu-Kα radiation maximizes the anomalous dispersion signal of the Bromine atom, which is critical for unambiguous absolute structure determination.

  • Integration: Process the frames using your diffractometer's native software (e.g., APEX4 or CrysAlisPro).

  • Absorption Correction: Apply a rigorous multi-scan absorption correction (e.g., SADABS). Validation Check: Review the Rint​ value before and after correction. A significant drop indicates the Br absorption is being properly handled.

Step 2: Structure Solution and Initial Refinement
  • Phasing: Solve the structure using intrinsic phasing (SHELXT) within the Olex2 GUI[4]. The heavy Br atom will be located immediately and will phase the rest of the butanamide core and flexible chains.

  • Isotropic Refinement: Run a preliminary least-squares refinement (refine command in Olex2). Assign the O, N, and C atoms based on the Q-peaks.

Step 3: Resolving Disorder and Applying Restraints (Addressing ALERTS)
  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Internal Validation: Run the Olex2 Report tool to trigger the internal PLATON checks[6].

  • Fixing the Methoxypropyl Chain: If checkCIF flags a Level B ALERT for "Hirshfeld Rigid-Bond Test Violation"[3] on the 3-methoxypropyl chain, select the chain in Olex2 and apply RIGU (Rigid-body) and SIMU (Similarity) restraints. Causality: This forces the software to treat the thermal motion of adjacent bonded atoms as correlated, preventing physically impossible ellipsoid shapes[7].

  • Fixing the Furan Ring: If residual density > 0.5 e/ų appears symmetrically opposite the furan oxygen, model the ring over two positions (Part 1 and Part 2) with free variables for occupancy, summing to 1.0.

Step 4: Final Validation and CIF Generation
  • Absolute Structure Check: Verify the Flack parameter. It should be 0.00±0.05 . If it is near 1.0, invert the structure. If it is near 0.5, refine as an inversion twin (TWIN and BASF instructions).

  • Residual Density Check: Ensure the highest residual peak is <1.0 e/ų and is located near the Br atom (acceptable Fourier truncation) rather than in a void[2].

  • Final checkCIF: Export the final .cif and .hkl files. Upload them to the official IUCr checkCIF server[5]. Address any remaining Level C or G (General) ALERTS by adding explanatory Validation Reply Form (VRF) comments directly into the CIF[8].

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Retrieved from:[Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Structural Dynamics (NIH PMC). Retrieved from:[Link]

  • International Union of Crystallography (IUCr). checkCIF Service. Retrieved from: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D (NIH PMC). Retrieved from:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Retrieved from:[Link]

  • University of British Columbia. Notes on OLEX2. Retrieved from:[Link]

  • National Single Crystal X-ray Facility (Utrecht University). PLATON-CHECKCIF Validation Guide. Retrieved from: [Link]

Sources

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